molecular formula C9H9N3 B1601101 6-Methylquinazolin-4-Amine CAS No. 21419-47-6

6-Methylquinazolin-4-Amine

Cat. No.: B1601101
CAS No.: 21419-47-6
M. Wt: 159.19 g/mol
InChI Key: QLGGAJVPIQZKIJ-UHFFFAOYSA-N
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Description

6-Methylquinazolin-4-amine (CAS 21419-47-6) is an organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It is a solid quinazoline derivative that should be stored sealed in a dry environment, ideally at 2-8°C . Quinazoline and quinazolinone cores are established privileged scaffolds in medicinal chemistry, recognized for their significant anticancer potential across multiple cancer types . This specific amine-substituted derivative serves as a key chemical building block and intermediate in organic synthesis and drug discovery programs . Researchers utilize this structural motif in the rational design of novel molecules, such as dual PI3K/HDAC inhibitors, which are investigated for their synergistic effects in inhibiting tumor growth and overcoming resistance in cancer cell lines . Furthermore, the quinazolinone core is a main structural requirement for binding to and inhibiting certain DNA repair enzymes like Bloom syndrome protein (BLM), making it a valuable scaffold for developing targeted anticancer agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGGAJVPIQZKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494230
Record name 6-Methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21419-47-6
Record name 6-Methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity of 6 Methylquinazolin 4 Amine

Established Synthetic Routes for the 6-Methylquinazoline (B1601839) Core

The synthesis of the 6-methylquinazoline core, the fundamental structure of 6-Methylquinazolin-4-Amine, can be achieved through several established routes. These methods often involve the construction of the quinazoline (B50416) ring system from acyclic or simpler cyclic precursors.

Direct Amination Approaches Utilizing Platinum-Catalyzed Reactions

While platinum catalysis is a powerful tool for C-N bond formation in organic synthesis, specific examples of its application for the direct amination of a pre-formed 6-methylquinazoline core to produce this compound are not extensively documented in the reviewed literature. Generally, platinum-catalyzed amination reactions are effective for allylic alcohols, but their application to heteroaromatic systems like quinazolines is less common compared to other transition metals such as palladium and copper.

The hypothetical platinum-catalyzed amination of a suitable precursor, such as 4-chloro-6-methylquinazoline (B1584192), would likely involve an oxidative addition of the platinum catalyst to the C-Cl bond, followed by coordination of the amine and subsequent reductive elimination to furnish the aminated product. However, the development of specific platinum-based catalytic systems for this transformation remains an area for further investigation.

Hexamethyldisilazane-Mediated Synthesis of 4-Aminoquinazolines

A more environmentally friendly and efficient alternative to traditional chlorination-amination sequences is the use of hexamethyldisilazane (B44280) (HMDS) for the synthesis of 4-aminoquinazolines. This one-pot method involves the reaction of a quinazolin-4(3H)-one with a primary amine in the presence of HMDS. The reaction proceeds through the in-situ silylation of the quinazolinone, which activates the C4 position for nucleophilic attack by the amine. This method avoids the use of harsh and moisture-sensitive chlorinating agents like POCl₃ or SOCl₂. frontiersin.org

Cyclization Reactions for Quinazoline Derivative Formation

Cyclization reactions are fundamental to the synthesis of the quinazoline ring system. A common strategy involves the condensation of an anthranilic acid derivative with a suitable one-carbon source. For instance, the reaction of 2-amino-5-methylbenzoic acid (a derivative of anthranilic acid) with formamide (B127407) or other amide sources can lead to the formation of the 6-methylquinazolin-4-one intermediate, which can then be converted to this compound.

Microwave-assisted cyclization has emerged as a rapid and efficient method for the synthesis of quinazoline derivatives. nih.govnih.gov For example, the reaction of 2-aminobenzonitrile (B23959) with ortho-esters and ammonium (B1175870) acetate (B1210297) under solvent-free microwave conditions can afford 2-alkyl-4-aminoquinazolines in good yields. nih.gov

Synthesis from Anthranilic Acid Derivatives

The most prevalent and versatile approach to quinazoline synthesis commences with anthranilic acid or its derivatives. frontiersin.orgbohrium.comscielo.br In a typical sequence for obtaining 4-aminoquinazolines, the anthranilic acid derivative is first cyclized to form a quinazolin-4(3H)-one. This intermediate is then chlorinated at the 4-position, followed by a nucleophilic substitution with an amine. frontiersin.orgbohrium.com For the synthesis of this compound, the starting material would be 2-amino-5-methylbenzoic acid.

A multi-step synthesis starting from 5-bromoanthranilic acid has also been reported, which involves the formation of 6-bromo-2-methyl-4H-benzo Current time information in Chatham County, US.orgchemres.orgoxazin-4-one, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. cem.com Subsequent steps would be required to replace the bromine and the 3-amino group to arrive at the target molecule.

Starting MaterialReagentsProductYield (%)Reference
2-Amino-5-methylbenzoic acidFormamide, then POCl₃, then NH₃This compoundNot specified
5-Bromoanthranilic acidAcetic anhydride, then Hydrazine hydrate3-Amino-6-bromo-2-methylquinazolin-4(3H)-oneNot specified cem.com
2-AminobenzonitrileOrtho-esters, Ammonium acetate, MW2-Alkyl-4-aminoquinazolinesGood nih.gov

Table 1: Examples of Quinazoline Synthesis from Anthranilic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-N bonds and are widely used in the synthesis of 4-aminoquinazoline derivatives. The Buchwald-Hartwig amination, for instance, allows for the direct coupling of an amine with an aryl halide or triflate. In the context of this compound synthesis, this would typically involve the reaction of 4-chloro-6-methylquinazoline with ammonia (B1221849) or an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand. nih.gov

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of this compound and its derivatives, often offering improved efficiency, selectivity, and milder reaction conditions.

One such technique is microwave-assisted synthesis . This method has been shown to significantly accelerate the reaction between 4-chloroquinazolines and various amines, leading to the formation of N-substituted 4-aminoquinazolines in shorter reaction times and often with higher yields compared to conventional heating. nih.gov A solvent-free microwave-assisted procedure for the synthesis of N-substituted 4-amino-2-methylquinazolines from 4-chloro-2-methylquinazoline (B1587004) has been reported, highlighting the environmental benefits of this approach. arkat-usa.org

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step from three or more starting materials. bohrium.comorgchemres.orgnih.govfrontiersin.orgthieme-connect.com For the synthesis of quinazolinone derivatives, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) has been developed. orgchemres.org While a direct MCR for this compound is not explicitly detailed, the principles of MCRs could be adapted to design convergent synthetic routes to its derivatives.

C-H activation is a rapidly evolving field that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. benthamdirect.comzjxu.edu.cnchim.itmdpi.comrsc.org Transition metal-catalyzed C-H functionalization of the quinazoline core has been demonstrated for arylation, amination, and other transformations. benthamdirect.comzjxu.edu.cnchim.it This strategy could potentially be employed for the direct introduction of substituents onto the this compound scaffold to generate a library of derivatives.

TechniqueReactantsProductKey AdvantagesReference
Microwave-Assisted Synthesis4-Chloroquinazoline (B184009), Aryl heterocyclic aminesN-Arylheterocyclic substituted-4-aminoquinazolinesRapid, efficient, general method nih.gov
Multicomponent ReactionAromatic aldehydes, Isatoic anhydride, UreaQuinazolinonesOne-pot, solvent-free orgchemres.org
C-H ActivationQuinazolinones/Quinazolines, Various coupling partnersFunctionalized quinazolinesAtom economy, step economy benthamdirect.comzjxu.edu.cn

Table 2: Advanced Synthetic Techniques for Quinazoline Derivatives

Application of Quantum Chemical Calculations for Reaction Path Prediction

Quantum chemical calculations have emerged as a powerful tool for predicting reaction pathways and understanding reaction mechanisms in synthetic organic chemistry. nih.govrsc.org These computational methods can estimate the energies of transition states and equilibria, providing insights that can guide the development of new synthetic methodologies. rsc.orgresearchgate.net For quinazoline derivatives, quantum chemical calculations, particularly Density Functional Theory (DFT), have been used to analyze reaction mechanisms and predict the reactivity of different sites on the molecule. nih.govphyschemres.org This predictive capability helps in designing more efficient synthetic routes and in understanding the factors that control reaction outcomes, such as regioselectivity. nih.govrsc.org The application of these calculations can reduce the need for extensive empirical experimentation by identifying promising reaction conditions and catalysts prior to laboratory work. nih.govrsc.org

Regioselective Synthesis Strategies

The regioselective synthesis of this compound and its derivatives is crucial for controlling the position of substituents on the quinazoline core. chim.it Common strategies to achieve high regioselectivity include:

Metal-catalyzed cross-coupling reactions: These methods offer high regioselectivity and are tolerant of various functional groups.

Direct amination: Microwave-assisted direct amination of quinazolin-4(3H)-ones allows for the selective substitution of the carbonyl oxygen at the C4-position with an amino group.

Selective functionalization of the quinazoline scaffold: Recent advances have focused on the selective C-H activation and functionalization of the quinazoline ring, allowing for precise modification at specific positions. chim.it For instance, DMAP-catalyzed nucleophilic aromatic substitution (SNAr) reactions have been used for the selective amination of 4-chloroquinazolines. chim.it

A common synthetic pathway to 6-substituted quinazolines involves the initial halogenation of a precursor like 3-amino-2-methylquinazolin-4(3H)-one at the 6-position, followed by nucleophilic substitution or other transformations. For example, treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride or bromine in acetic acid yields the corresponding 6-iodo or 6-bromo derivatives with high yields and regioselectivity. semanticscholar.org These halogenated intermediates can then be converted to this compound derivatives.

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions of the Quinazoline Ring

The quinazoline ring system, particularly at the 4-position, is susceptible to nucleophilic substitution reactions. chim.itsmolecule.com This reactivity is a cornerstone for the synthesis of a wide array of functionalized quinazoline derivatives. smolecule.com

Key aspects of nucleophilic substitution on the quinazoline ring include:

Leaving Group: A common strategy involves the use of a 4-chloroquinazoline intermediate, where the chlorine atom acts as a good leaving group for SNAr reactions. chim.itresearchgate.net

Nucleophiles: A variety of nucleophiles can be employed, including amines, anilines, and heteroaryl amines, leading to the corresponding 4-aminoquinazoline derivatives. chim.itevitachem.com

Catalysis: These reactions can be facilitated by catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or acids like HCl, which can enhance selectivity and reaction rates. chim.it Microwave irradiation has also been shown to accelerate these transformations. chim.it

A notable example is the platinum-catalyzed direct amination of halogenated precursors, which provides an efficient route to 4-aminoquinazolines through nucleophilic substitution. smolecule.com The table below summarizes selected nucleophilic substitution reactions on the quinazoline scaffold.

Reaction TypeSubstrateNucleophileCatalyst/ConditionsProductReference
DMAP-catalyzed SNAr4-ChloroquinazolinesHeteroaryl amines, anilinesDMAP, microwave irradiation4-Aminoquinazoline derivatives chim.it
HCl-catalyzed SNAr2-Quinolyl-4-chloroquinazolinesSubstituted anilinesHClN-(4-heteroaryl)-2-(2-chloroquinolin-3-yl)quinazolin-4-amines chim.it
Direct AminationHalogenated quinazoline precursorsAminesPlatinum catalyst4-Aminoquinazolines smolecule.com

Cyclization Reactions Involving this compound

Cyclization reactions are fundamental to the synthesis of the quinazoline core and for creating more complex, fused heterocyclic systems. smolecule.com this compound and its precursors can participate in various cyclization reactions.

One significant method is the cyclocondensation of 2-aminobenzamide (B116534) derivatives. For instance, an electrochemical method using aluminum/carbon electrodes and acetic acid as an electrolyte allows for the oxidative cyclization to form the quinazoline ring at room temperature. Another approach involves the reaction of 2-amino-3-bromo-6-methylbenzamide with aldehydes, which upon microwave irradiation, leads to the formation of 6-methylquinazolin-4(3H)-ones. cnr.it

Furthermore, one-pot three-component reactions have been developed for the synthesis of quinazolin-4(3H)-ones. acs.org These reactions can involve the initial formation of an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization with a bifunctional aniline (B41778) derivative. acs.org A base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization is another effective strategy for constructing the quinazolin-4-one ring. acs.orgnih.gov

The table below presents examples of cyclization reactions.

Starting MaterialsConditionsProduct TypeReference
2-Aminobenzamide derivativesElectrochemical (Al/C electrodes, acetic acid)Quinazoline ring
2-Amino-3-bromo-6-methylbenzamide, aldehydesMicrowave irradiation (150°C)6-Methylquinazolin-4(3H)-ones cnr.it
Arenediazonium salts, nitriles, bifunctional anilinesMetal-free, mild conditionsQuinazolin-4(3H)-ones acs.org
ortho-Fluorobenzamides, amidesBase-promoted SNAr and cyclizationQuinazolin-4(3H)-ones acs.orgnih.gov

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction reactions, leading to a variety of derivatives. thieme-connect.desmolecule.com

Oxidation: this compound can be oxidized to form quinazolinone derivatives. An oxidant-free method has been reported involving the reaction of 2-aminobenzamides with sulfonyl azides and terminal alkynes. This reaction proceeds through the formation of N-sulfonylketenimine intermediates, followed by dual nucleophilic additions and aromatization-driven elimination of the sulfonyl group. Another example of oxidation is the conversion of methyl[(4-methylquinazolin-2-yl)methyl]amine (B2721191) to quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids. smolecule.com

Reduction: The reduction of quinazolines can lead to 3,4-dihydroquinazolines. thieme-connect.de For instance, methyl[(4-methylquinazolin-2-yl)methyl]amine can be reduced to various quinazoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. smolecule.com The ester moiety of some quinazoline derivatives can be reduced with LiAlH4 to yield a primary alcohol. acs.org

The following table summarizes key oxidation and reduction reactions.

Reaction TypeSubstrateReagents/ConditionsProductReference
OxidationThis compoundOxidant-free (2-aminobenzamides, sulfonyl azides, terminal alkynes)Quinazolinone derivatives
OxidationMethyl[(4-methylquinazolin-2-yl)methyl]amineHydrogen peroxide, peracidsQuinazoline N-oxides smolecule.com
ReductionQuinazolines-3,4-Dihydroquinazolines thieme-connect.de
ReductionMethyl[(4-methylquinazolin-2-yl)methyl]amineLithium aluminum hydride, sodium borohydrideVarious quinazoline derivatives smolecule.com
ReductionEster-substituted quinazolineLiAlH4Primary alcohol derivative acs.org

Biological Activities and Pharmacological Mechanisms of 6 Methylquinazolin 4 Amine Derivatives

Anticancer and Antitumor Activities

Derivatives of 6-Methylquinazolin-4-Amine have emerged as a prominent class of compounds in cancer research, exhibiting potent activity against a variety of cancer types. Their mechanisms of action are multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs). These enzymes are crucial for cell signaling and are often dysregulated in cancer.

The epidermal growth factor receptor (EGFR) is a well-established target for many anticancer drugs, and several quinazoline-based inhibitors have been developed. nih.gov Derivatives of this compound have shown the ability to inhibit EGFR, including its mutated forms that are resistant to first-generation inhibitors. nih.govmdpi.com For instance, certain derivatives have demonstrated significant inhibitory activity against both wild-type EGFR and the L858R/T790M mutant. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a key feature that contributes to this inhibitory activity. researchgate.net The binding of these derivatives to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways, thereby inhibiting cell proliferation and survival. nih.govresearchgate.net

Research has also explored the potential of these derivatives to inhibit other RTKs, such as the Rearranged during Transfection (RET) kinase, which is another important target in cancer therapy. ucsd.edu

The Phosphatidylinositol 3-Kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. researchgate.netcellphysiolbiochem.com Its aberrant activation is a common feature in many human cancers. researchgate.net Derivatives of this compound have been identified as potent modulators of this pathway. researchgate.netnih.gov

These compounds can inhibit the PI3K enzyme, which in turn blocks the phosphorylation of Akt, a key downstream effector in the pathway. nih.govresearchgate.net By inhibiting the PI3K/Akt signaling cascade, these derivatives can effectively suppress tumor cell growth and induce apoptosis. researchgate.net The development of quinazoline-based PI3K inhibitors is an active area of research, with some compounds showing high selectivity for specific PI3K isoforms. researchgate.netbenthamscience.com

A key outcome of the inhibition of RTKs and the PI3K pathway by this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. acs.orgmdpi.com Studies have shown that these compounds can trigger apoptosis through various mechanisms, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. mdpi.com

For example, certain derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M or S phase, preventing cancer cells from dividing and proliferating. mdpi.commdpi.com Furthermore, these compounds can decrease the mitochondrial membrane potential and increase the levels of cleaved PARP, both of which are hallmarks of apoptosis. mdpi.comnih.gov The ability to induce apoptosis and inhibit cell proliferation makes these derivatives promising candidates for cancer therapy. acs.orgrsc.org

The anticancer potential of this compound derivatives has been validated in a wide range of preclinical studies using various human cancer cell lines. These studies have demonstrated the broad-spectrum antitumor activity of these compounds.

Below is a table summarizing the observed activities of various derivatives against specific cancer cell lines:

Cancer Cell LineCancer TypeObserved Activity of DerivativesReference
HepG2Hepatocellular CarcinomaPotent cytotoxicity and antiproliferative effects. researchgate.netnih.gov Some derivatives showed stronger effects than cisplatin. nih.gov nih.govresearchgate.netnih.gov
MGC-803Gastric CarcinomaSignificant antiproliferative activities, with some compounds showing nanomolar level inhibitory activity. mdpi.comnih.gov Inhibition of migration and induction of apoptosis were also observed. mdpi.com mdpi.comnih.gov
A549Lung AdenocarcinomaPromising antitumor activity with some derivatives showing IC50 values in the low micromolar range. researchgate.netfrontiersin.org Cell cycle arrest and apoptosis induction have been documented. mdpi.com mdpi.comresearchgate.netfrontiersin.org
HeLaCervical CancerModerate to good antiproliferative activity. rsc.orgnih.gov rsc.orgnih.gov
HT-29Colorectal AdenocarcinomaExcellent antitumor activity with some derivatives showing low micromolar IC50 values. frontiersin.org frontiersin.org
HCT-116Colorectal CarcinomaPotent antiproliferative activity, with some compounds demonstrating significant tumor growth inhibition in vivo. nih.govwaocp.org nih.govwaocp.org
HL-60Promyelocytic LeukemiaRemarkable cytotoxic activity with low micromolar IC50 values. nih.gov nih.gov
U937Histiocytic LymphomaEffective cytotoxic activity. nih.gov nih.gov
T98GGlioblastomaStrongly active against glioblastoma with IC50 values in the low micromolar range. nih.gov nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also demonstrated notable antimicrobial activities, suggesting their potential as a new class of antibiotics.

Research has shown that derivatives of the this compound scaffold possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Antifungal Efficacy

Derivatives of the quinazoline (B50416) scaffold have demonstrated notable activity against various fungal pathogens. Research has explored how modifications to the core structure influence their antifungal potential. Studies have shown that these compounds can be effective against clinically relevant fungi such as Candida albicans and Aspergillus niger. biomedpharmajournal.org

A series of 3-amino-2-methyl-quinazolin-4-(3H)-one derivatives were synthesized and evaluated for their in vitro antifungal activity. Several compounds in this series, including those with specific substitutions, exhibited promising fungitoxicity with Minimum Inhibitory Concentrations (MICs) ranging from 72 to 98 µg/mL. asianpubs.org For instance, certain derivatives showed better antifungal activity than others in the same series, highlighting the importance of the nature and position of substituents. asianpubs.org Similarly, 4-Amino-6-methylquinazolin-2(1H)-one has been noted for its broad-spectrum activity against fungi like C. albicans, with MIC values reported between 8 and 32 µg/mL.

Other research into 2,3,6-trisubstituted quinazolin-4-ones also reported significant antifungal effects. One derivative, in particular, showed excellent activity against A. niger, while another was highly effective against C. albicans. biomedpharmajournal.org However, it is also noted that not all modifications lead to potent antifungal agents; some Schiff bases and 2-azetidinone derivatives of quinazolines displayed only moderate to poor activity. nih.gov

Table 1: Antifungal Activity of Selected Quinazoline Derivatives

Compound Class Fungal Strain Activity/MIC
3-(Substituted)ethanoylamino-2-methylquinazolin-4-(3H)-ones asianpubs.org Various Fungi MIC: 72-98 µg/mL
4-Amino-6-methylquinazolin-2(1H)-one Candida albicans MIC: 8-32 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are well-documented, with various analogues showing potent activity in preclinical models. smolecule.com The mechanism often involves the inhibition of key inflammatory mediators. For example, the anti-inflammatory action of 4-Amino-6-methylquinazolin-2(1H)-one is understood to be mediated through the suppression of the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.

Synthetic work has produced novel quinazolinone analogues with significant anti-inflammatory effects. In one study, thiazolidinone derivatives of quinazolinones demonstrated better anti-inflammatory activity than their azetidinone counterparts. nih.gov The compound 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one was identified as a particularly potent agent, showing a 32.5% inhibition of edema in a carrageenan-induced inflammation model. nih.gov

Further research on 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives also revealed considerable anti-inflammatory potential, with some compounds showing activity comparable or even superior to the standard drug indomethacin. ekb.eg Molecular docking studies suggest that these compounds exert their effect by binding to and inhibiting the COX-2 enzyme. ekb.eg The substitution patterns at various positions of the quinazolinone nucleus have a marked influence on the resulting anti-inflammatory activity. ekb.egtsijournals.com

Table 2: Anti-inflammatory Activity of Selected Quinazoline Derivatives

Compound/Derivative Class Model/Target Key Findings
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one nih.gov Carrageenan-induced edema 32.5% inhibition of edema
6-Iodo-2-phenyl-quinazolin-4(3H)-one derivatives ekb.eg COX-2 Enzyme High binding affinity; activity comparable to indomethacin
4-Amino-6-methylquinazolin-2(1H)-one COX-2 and NF-κB pathways Suppression of pro-inflammatory mediators

Enzyme Inhibition Studies (Beyond RTKs)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and a validated target for anticancer therapies. Several quinazoline derivatives have been developed as potent DHFR inhibitors. nih.govgoogle.com The inhibition of DHFR disrupts DNA synthesis, leading to cell death, which is particularly effective in rapidly proliferating cancer cells. vulcanchem.com

Research has identified specific structural features that enhance DHFR inhibition. For example, 3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones are known to be active DHFR inhibitors. nih.gov A series of 2-(1,3,4-thiadiazolyl-thio and 4-methyl-thiazolyl-thio)-quinazolin-4-ones were designed as a new class of DHFR inhibitors, with some compounds exhibiting IC₅₀ values in the sub-micromolar range (0.1-0.6 μM). researchgate.net Molecular modeling has shown that these molecules bind to key amino acids, such as Glu30 and Ser59, within the DHFR active site. researchgate.netnih.gov Raltitrexed, an approved anticancer drug, also functions by inhibiting DHFR. nih.govmdpi.com

Table 3: DHFR Inhibition by Selected Quinazoline Derivatives

Compound Series Key Feature IC₅₀ Value
2-(1,3,4-thiadiazolyl-thio)-quinazolin-4-ones researchgate.net DE group at position 3 0.1-0.6 μM
2,6-disubstituted-quinazoline-4-ones nih.gov Various substitutions 0.5-0.6 μM

Thymidylate synthase (TS) is another critical enzyme in the DNA synthesis pathway, working in concert with DHFR. nih.gov Inhibition of TS leads to a "thymineless cell death" and is a key mechanism for several anticancer drugs. nih.gov The quinazoline derivative Raltitrexed (Tomudex™) is a well-known chemotherapeutic that functions as an inhibitor of both TS and DHFR. mdpi.com

A series of C2-methyl-N10-alkylquinazoline-based antifolates were specifically designed and synthesized as TS inhibitors. nih.gov This research involved creating derivatives with difluorinated p-aminobenzoate rings. While these difluoro analogues were generally found to be poorer inhibitors of the isolated TS enzyme compared to their nonfluorinated parent compounds, many retained equivalent cytotoxicity against cancer cell lines in culture. nih.gov The most significant loss of enzyme inhibitory activity was observed in analogues where a fluorine atom was positioned ortho to the amine substituent. nih.gov

Poly-(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. semanticscholar.org Inhibiting PARP in cancer cells, especially those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. Quinazolinone derivatives have emerged as a potent class of PARP inhibitors. nih.gov

One of the most potent early examples is 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), which has an IC₅₀ value of 400 nM. semanticscholar.org Further studies on 8-methylquinazolinone derivatives yielded even more potent inhibitors, with IC₅₀ values reported in the range of 0.13–0.27 μM. acs.org Structure-activity relationship studies revealed that an 8-hydroxy or 8-methyl substituent generally enhances inhibitory activity compared to an 8-methoxy group. acs.org More recently, pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have been identified as nanomolar inhibitors of PARP-1. nih.gov Another compound, 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl 4(3H)quinazolin -one, was identified as a potent PARP1 inhibitor with an IC₅₀ of 14 nM. nih.gov

Table 4: PARP Inhibition by Selected Quinazoline Derivatives

Compound Target IC₅₀ Value
8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) semanticscholar.org PARP 400 nM
8-methylquinazolinone series acs.org PARP 0.13 - 0.27 µM
2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl 4(3H)quinazolin -one nih.gov PARP-1 14 nM

The respiratory chain of Mycobacterium tuberculosis (Mtb) contains two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and cytochrome bd oxidase. researchgate.net While many inhibitors target the main bcc-aa₃ complex, Mtb can survive by upregulating the alternative cytochrome bd oxidase. nih.govnih.gov Therefore, simultaneous inhibition of both oxidases is a promising strategy for treating tuberculosis. researchgate.net

A series of N-phenethyl-quinazolin-4-yl-amines were synthesized and identified as inhibitors of cytochrome bd oxidase. nih.gov Two compounds from this series were found to be more active against three different mycobacterial strains than the natural cytochrome bd inhibitor aurachin D. nih.gov Other research led to the discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new and potent cytochrome bd inhibitors. nih.gov A lead compound from this class, 8d , binds to cytochrome bd with a dissociation constant (Kd) of 4.17 μM and inhibits the growth of an Mtb strain reliant on this oxidase with an MIC of 6.25 μM. nih.gov Combining this inhibitor with a cytochrome bcc-aa₃ inhibitor (Q203) resulted in the complete blockage of oxygen consumption in wild-type Mtb. nih.gov This highlights the potential of quinazoline-related scaffolds in developing new combination therapies for tuberculosis. nih.gov

Table 5: Inhibition of M. tuberculosis Cytochrome bd Oxidase

Compound Class/Derivative Target Activity/Key Finding
N-phenethyl-quinazolin-4-yl-amines nih.gov Cytochrome bd oxidase More active than aurachin D; IC₅₀ of 11 µM against M. bovis BCG
1-hydroxy-2-methylquinolin-4(1H)-one derivative (8d ) nih.gov Cytochrome bd oxidase Kd = 4.17 μM; MIC = 6.25 μM against ΔqcrCAB strain

Epigenetic Reader Modulation (e.g., Bromodomain-Containing Protein 9 (BRD9) Binders)

The modulation of epigenetic readers, which are proteins that recognize and interpret epigenetic marks, has emerged as a promising strategy in drug discovery, particularly in oncology. Bromodomain-Containing Protein 9 (BRD9), a member of the non-BET (Bromo- and Extra-Terminal) domain family, is a component of the SWI/SNF chromatin remodeling complex and has been identified as a crucial oncogenic driver in various cancers. nih.gov As an epigenetic reader, BRD9 specifically recognizes acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. nih.gov The development of small molecules that can bind to and inhibit the function of BRD9 is therefore a key area of research.

Derivatives of this compound have been identified as novel and selective binders of the BRD9 bromodomain. nih.govnih.gov Through a combination of in silico modeling and chemical synthesis, researchers have developed a series of 6-methylquinazolin-4(3H)-one-based compounds that exhibit promising affinity for BRD9. nih.gov These compounds were designed to mimic the acetyl-lysine binding motif, with the methyl group on the quinazoline core serving as a key hydrophobic feature. nih.gov

Biological evaluation using AlphaScreen assays has identified several compounds with low micromolar inhibitory concentrations (IC50) against BRD9. nih.gov Notably, some of these derivatives have demonstrated promising selectivity for BRD9 over other bromodomains, including the well-studied BRD4, a member of the BET family. nih.govnih.gov This selectivity is a critical attribute for developing targeted therapies with potentially fewer off-target effects.

The following table summarizes the BRD9 binding affinities of selected 6-methylquinazolin-4(3H)-one derivatives as reported in scientific literature.

Table 1: BRD9 Binding Affinity of Selected 6-Methylquinazolin-4(3H)-one Derivatives

Compound IC50 (µM) for BRD9
14 Low micromolar range
16 Low micromolar range
18 Low micromolar range
22 Low micromolar range

| 26 | Low micromolar range |

Data sourced from a study by Colarusso et al. nih.gov

The discovery of this compound derivatives as BRD9 binders highlights the potential of this chemical scaffold in the development of novel epigenetic modulators for cancer therapy. mdpi.com Further optimization of these compounds could lead to the development of potent and selective clinical candidates targeting BRD9-dependent malignancies.

Other Reported Biological Activities of Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. nih.govnih.govarabjchem.org While research on this compound has been more focused, the broader class of quinazoline derivatives has been extensively investigated for various therapeutic applications.

Antiviral Activity: Quinazoline derivatives have been reported to possess antiviral properties against a range of viruses. mdpi.cominternationalscholarsjournals.comresearchgate.net For instance, certain 2,4-disubstituted quinazoline derivatives have shown activity against the influenza virus. mdpi.com Other studies have demonstrated the efficacy of quinazoline analogs against viruses such as the cucumber mosaic virus, Hepatitis C virus (HCV), and Japanese Encephalitis virus. mdpi.com Some 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have been evaluated for their activity against herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, and Coxsackie virus B4. internationalscholarsjournals.com

Antidiabetic Activity: The potential of quinazoline derivatives in the management of diabetes has also been explored. nih.govnih.govekb.egsemanticscholar.org Certain 2,3-dihydroquinazolin-4(1H)-ones have demonstrated the ability to reduce blood sugar levels and have shown potent α-glucosidase inhibitory activity, which is a mechanism to control postprandial hyperglycemia. nih.gov Additionally, some quinazoline-sulfonylurea hybrids have been designed and synthesized as potential dual agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Sulfonylurea Receptor (SUR), both of which are important targets in diabetes treatment. nih.gov

Antipsychotic Activity: Quinazoline derivatives have been investigated for their potential as antipsychotic agents. mdpi.comjst.go.jpnih.gov Some have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a target implicated in the pathophysiology of schizophrenia. mdpi.comnih.gov Furthermore, inhibitors of the ErbB1 receptor, which belong to the quinazoline class, have shown antipsychotic potential in animal models of schizophrenia. jst.go.jp

Antimalarial Activity: The fight against malaria has also benefited from research into quinazoline derivatives. nih.govnih.govacs.orgresearchgate.net Based on the structure of febrifugine, a natural product with antimalarial properties, various 2,3-substituted quinazolin-4(3H)-one derivatives have been synthesized and shown to be active against Plasmodium berghei in mice. nih.gov Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have also exhibited potent antimalarial activity. nih.gov

Antituberculosis Activity: Quinazoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. dovepress.comnih.govresearchgate.netijprajournal.commdpi.com Several synthesized quinazolinone derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains. dovepress.commdpi.com The introduction of various substituents at different positions of the quinazoline ring has been shown to influence the antitubercular potency. dovepress.comnih.gov

Anti-obesity Activity: The potential of quinazoline derivatives in combating obesity has been investigated, primarily through their action as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. nih.govresearchgate.netpnrjournal.comnih.gov MCHR1 is a key regulator of energy homeostasis, and its antagonism is a promising strategy for the treatment of obesity. nih.gov

Nematicidal Activity: Quinazoline compounds have been identified as a novel scaffold for the development of nematicides, which are agents that kill nematodes (roundworms). nih.govresearchgate.netresearchgate.netdntb.gov.ua Certain quinazoline derivatives have shown excellent activity against various plant-parasitic nematodes, suggesting their potential application in agriculture. nih.govresearchgate.net

A2A Adenosine (B11128) Receptor Antagonism: Quinazoline derivatives have been developed as potent and selective antagonists of the A2A adenosine receptor. dntb.gov.uamdpi.comnih.govresearchgate.netebi.ac.uk This receptor is a therapeutic target for neurodegenerative diseases and cancer. dntb.gov.ua Novel 2-aminoquinazoline (B112073) derivatives have shown high affinity for the human A2A receptor and have demonstrated antagonist activity in functional assays. dntb.gov.uanih.gov

This compound as Chemical Probes in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. Due to its defined structure and biological activity, this compound and its derivatives have the potential to be utilized as chemical probes. smolecule.comsmolecule.com

The most prominent example of this compound derivatives serving as chemical probes is in the study of epigenetic mechanisms, specifically as ligands for BRD9. nih.gov By selectively binding to and inhibiting BRD9, these compounds can be used to elucidate the biological functions of this protein in both normal and disease states. Such probes are invaluable tools for target validation and for understanding the downstream consequences of inhibiting a particular epigenetic reader. nih.gov

Beyond its role as a BRD9 binder, the this compound scaffold can serve as a starting point for the development of probes for other biological targets, given the broad spectrum of activities observed for the larger quinazoline family. Its utility as a building block in the synthesis of more complex molecules allows for the systematic modification and optimization required to generate potent and selective probes for a variety of biological investigations.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6-Methylquinazolin-4(3H)-one
6-bromo-4-(furan-2-yl)quinazolin-2-amine
2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one
Febrifugine

Structure Activity Relationship Sar Studies of 6 Methylquinazolin 4 Amine Derivatives

Impact of Substitutions on the Quinazoline (B50416) Core

The biological activity of 6-Methylquinazolin-4-Amine derivatives can be significantly modulated by substitutions at various positions of the quinazoline nucleus. These modifications influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.

Influence of the 6-Methyl Group on Biological Activity

The methyl group at the 6-position of the quinazoline ring, while seemingly a minor structural feature, plays a crucial role in the biological activity of certain derivatives. In the context of developing binders for bromodomain-containing protein 9 (BRD9), a target in epigenetic regulation, the inclusion of a hydrophobic group like a methyl group on the quinazoline scaffold is considered advantageous. cnr.it This is because all known BRD9 binders possess an acetyl lysine (B10760008) mimetic group, and the 6-methyl group can fulfill this requirement, potentially enhancing the binding affinity to the target. cnr.it

Role of the 4-Amino Group in Receptor Interactions and Biological Activity

The 4-amino group is a critical determinant of the biological activity of quinazoline derivatives, particularly in their role as enzyme inhibitors. nih.govnih.gov Structure-activity relationship studies have consistently highlighted the necessity of an amine or substituted amine at this position for potent antimicrobial and anticancer activities. nih.govnih.gov

In the realm of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, the 4-aminoquinazoline core is a common and essential feature. nih.gov The nitrogen atoms within the quinazoline ring are vital for biological activity, and the 4-anilino moiety (a substituted amine at the 4-position) is particularly important for achieving high affinity and selectivity for the EGFR tyrosine kinase. nih.gov The 4-amino group often acts as a key hydrogen bond donor or acceptor, facilitating crucial interactions with amino acid residues in the active site of the target protein. For instance, in many EGFR inhibitors, the N1 atom of the quinazoline ring forms a key hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase domain. The 4-anilino group extends into the ATP-binding site, where its substituents can form additional interactions, further enhancing potency and selectivity. mdpi.com

Effects of Substituents at Positions 2 and 3 on Activity Profiles

Substitutions at the 2 and 3-positions of the quinazoline ring are pivotal in defining the biological activity spectrum of these compounds. nih.gov For antimicrobial applications, the presence of specific functional groups at these positions is considered essential. nih.gov

SAR studies have revealed that a methyl or thiol group at the 2-position, coupled with a substituted aromatic ring at the 3-position, is crucial for antimicrobial efficacy. nih.gov The nature of the substituent at N-3 significantly influences the antiproliferative activity of quinazolin-4-one derivatives. For example, an allyl group at this position has been shown to enhance antiproliferative effects. nih.gov Furthermore, the introduction of polar amides at the 2-position of a related pyrazolo[1,5-a]quinazolin-5(4H)-one series led to the discovery of nanomolar inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

The following table summarizes the impact of various substituents at positions 2 and 3 on the biological activity of quinazoline derivatives:

PositionSubstituentResulting Biological Activity
2Methyl, ThiolEssential for antimicrobial activity nih.gov
2PhenylProvides submicromolar PARP-1 inhibitors nih.gov
2Polar amidesLeads to nanomolar PARP-1 inhibitors nih.gov
3Substituted aromatic ringEssential for antimicrobial activity nih.gov
3Allyl groupEnhances antiproliferative activity nih.gov

Halogenation Effects at Positions 6 and 8 on Antimicrobial Activity

The introduction of halogen atoms at the 6 and 8-positions of the quinazoline core is a well-established strategy for enhancing antimicrobial activity. nih.gov Literature reviews on the SAR of quinazolinone derivatives consistently point to the beneficial effect of halogenation at these specific sites. nih.gov

In particular, the substitution with iodine at positions 6 and 8 has been shown to significantly improve antibacterial activity. nih.gov Similarly, the synthesis of novel 6,8-dibromo-4(3H)quinazolinone derivatives has yielded compounds with potent in vitro anti-microbial and anti-fungal activities. nih.gov The lipophilicity and electronic properties of halogens are thought to play a role in improving the pharmacokinetic and pharmacodynamic properties of these compounds, potentially by enhancing cell membrane penetration or by forming specific halogen bonds with the target enzyme. nih.govnih.gov

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com This approach has been successfully applied to the design and optimization of this compound derivatives.

For instance, pharmacophore and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling have been employed to understand the structure-activity correlation of 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.gov Such models provide valuable insights into the key structural features and properties that govern the inhibitory potency of these compounds. The generated models can then be used for virtual screening of compound libraries to identify novel and potent inhibitors. dovepress.comnih.gov

A typical pharmacophore model for a kinase inhibitor might include features such as:

Hydrogen bond donors and acceptors: To interact with the hinge region of the kinase.

Aromatic rings: For π-π stacking interactions.

Hydrophobic features: To occupy hydrophobic pockets within the ATP-binding site.

In the case of 6-methylquinazolin-4(3H)-one based compounds as BRD9 binders, 3D structure-based pharmacophore models have been used to guide the design of optimized derivatives. cnr.it By analyzing the fit of the 6-methylquinazolin-4(3H)-one scaffold within these models, researchers can rationally design new compounds with improved binding affinity and selectivity. cnr.it

Comparative Analysis with Structurally Related Quinazoline Derivatives

For example, in the context of antimicrobial activity, a comparison between a 6-methyl derivative and a 6-iodo derivative of a 2,4,6-trisubstituted quinazoline revealed that the iodo-group at the C-6 position was detrimental to the activity, whereas a decylamine (B41302) group at C-4 was beneficial. nih.gov This highlights the sensitive interplay of substituents at different positions.

In the development of EGFR inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is a common feature. nih.gov A comparative analysis of various substituents on the 4-anilino ring reveals that lipophilic groups such as chloro, bomo, and trifluoromethyl are important as they occupy a lipophilic pocket in the enzyme's active site. nih.gov Furthermore, comparing 6-methyl substituted quinazolines with those having other substitutions at the 6-position, such as an alkyl-thiobenzothiazole side chain, can reveal that the latter may lead to better biological activities in certain contexts. nih.gov

The following table provides a comparative overview of the impact of different substituents on the quinazoline core:

Position of Substitution6-Methyl GroupOther SubstituentsImpact on Biological Activity
6Hydrophobic interaction, potential acetyl lysine mimetic cnr.itIodo groupDetrimental to antimicrobial activity nih.gov
6Alkyl-thiobenzothiazoleCan enhance anticancer activity nih.gov
4Amino groupAnilino group with lipophilic substituentsCrucial for EGFR inhibition nih.gov
2 & 3Methyl/Thiol & Aromatic ringVaried heterocyclic and aromatic groupsModulates antimicrobial and antiproliferative profiles nih.govnih.gov
6 & 8Halogens (I, Br)Enhances antimicrobial activity nih.govnih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For derivatives of 6-methylquinazolin-4-amine, docking simulations are crucial for understanding how they interact with the active sites of biological targets, predicting their inhibitory potential, and guiding the design of more potent analogs.

Research has successfully employed molecular docking to elucidate the binding modes of quinazoline-based compounds against various protein targets. For instance, derivatives of the closely related 6‐methylquinazolin‐4(3H)‐one have been docked into the binding site of bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. researchgate.net These simulations, often combined with 3D-pharmacophore models, help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent binding. researchgate.net

Similarly, studies on 6-arylquinazolin-4-amines have utilized molecular docking to investigate their binding to the ATP-binding domain of kinases like Cdc2-like kinase 4 (Clk4). nih.gov The insights gained from these docking poses are consistent with and help rationalize the data from 3D-QSAR models. nih.gov Other research has focused on docking quinazolinone derivatives into the active site of enzymes like DNA gyrase to explore their potential as antimicrobial agents. nih.govlums.ac.ir These computational predictions of ligand conformation and orientation within the target's binding site are instrumental in the early stages of drug discovery. nih.gov

Table 1: Molecular Docking Targets for Quinazoline (B50416) Derivatives
Target ProteinTherapeutic AreaKey Interactions Noted in Docking Studies
Bromodomain-containing protein 9 (BRD9)OncologyHydrogen bonds, hydrophobic contacts
Cdc2-like kinase 4 (Clk4)Oncology, NeurologyInteractions within the ATP-binding domain
DNA GyraseInfectious DiseaseHydrogen bonds with key residues (e.g., Asn46)
Epidermal Growth Factor Receptor (EGFR)OncologyInteractions within the kinase domain

Quantum Chemical Calculations for Reaction Pathways and Intermediate Stability

Quantum chemical calculations are employed to model the energetic landscapes of chemical reactions, providing detailed information about reaction pathways, transition states, and the stability of intermediates. These theoretical investigations are vital for understanding and optimizing the synthesis of complex molecules like this compound and its derivatives.

A key application is in understanding the regioselectivity of synthetic steps. For example, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors via nucleophilic aromatic substitution (SNAr), quantum chemical calculations can determine the activation energies for nucleophilic attack at the C2 versus the C4 position. Theoretical studies have shown that the transition state for substitution at the C4 position has a lower activation energy, which explains the experimentally observed regioselectivity.

These calculations allow researchers to:

Predict Reaction Feasibility: By calculating the energy barriers (activation energies), the likelihood of a particular reaction pathway can be assessed.

Identify Stable Intermediates: The relative energies of potential intermediates can be computed, helping to elucidate the step-by-step mechanism of a reaction.

Optimize Reaction Conditions: Understanding the reaction mechanism at a molecular level can guide the selection of catalysts, solvents, and temperatures to improve reaction yields and selectivity.

Density Functional Theory (DFT) in Electronic Structure and Chemical Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinazoline derivatives to understand their intrinsic chemical properties and predict their reactivity.

DFT calculations provide access to a wealth of information about a molecule's electronic properties, including:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the this compound structure. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from FMO energies to quantify the molecule's reactivity. researchgate.net

For instance, DFT calculations have been used to explain the regioselectivity in the synthesis of 4-aminoquinazolines by demonstrating that the carbon atom at the C4 position has a greater LUMO coefficient, making it more susceptible to nucleophilic attack. Furthermore, DFT studies on quinazolinone complexes have helped to elucidate their structural stability, intermolecular interactions, and electronic characteristics in different environments. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed compounds before they are synthesized.

2D-QSAR Analysis

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. nih.gov These descriptors can include physicochemical properties (e.g., lipophilicity (logP), molecular weight) and topological indices that describe molecular size, shape, and branching.

In the context of quinazoline derivatives, 2D-QSAR studies have been conducted to build models that predict their activity against various targets, such as osteosarcoma-related kinases. nih.govresearchgate.net These models, whether linear or non-linear, can identify key molecular properties that influence activity. nih.gov For example, a 2D-QSAR model might reveal that lower lipophilicity and smaller molecular volume are correlated with higher antioxidant activity in a series of thiazole (B1198619) derivatives. While specific 2D-QSAR studies on this compound are part of broader quinazoline research, the methodology is crucial for identifying the key physicochemical and topological features that govern the bioactivity of its derivatives. nih.govresearchgate.net

3D-QSAR Analysis

Three-dimensional QSAR (3D-QSAR) extends the analysis by considering the 3D structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate predictive models. These techniques calculate steric and electrostatic fields around a series of aligned molecules and correlate these fields with their biological activities.

A notable 3D-QSAR study was performed on 6-arylquinazolin-4-amines as inhibitors of Clk4 and Dyrk1A kinases. nih.gov The resulting models showed high statistical reliability, as indicated by their high R² (coefficient of determination) and Q² (cross-validated R²) values. nih.gov

Table 2: Statistical Validation of a 3D-QSAR Model for 6-Arylquinazolin-4-Amine Kinase Inhibitors
Target KinaseR² (Coefficient of Determination)Q² (Cross-validated R²)Predictive Reliability
Clk40.880.79High
Dyrk1A0.850.82High

Source: Data from a study on Clk4 and Dyrk1A inhibitors. nih.gov

The output of 3D-QSAR studies includes contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that bulky, electropositive substituents in a specific region are favorable for activity, providing clear guidance for the design of new, more potent derivatives of this compound. frontiersin.org

Virtual Screening and Library Design

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.gov The this compound scaffold serves as an excellent starting point for the design of focused chemical libraries.

The process typically involves:

Library Enumeration: A virtual library is created by computationally decorating the this compound core with a diverse set of chemical fragments (R-groups) at various substitution points. This can generate libraries containing hundreds of thousands or even millions of virtual compounds. mdpi.com

Screening Cascade: This library is then subjected to a series of computational filters. This often starts with simple filters for drug-like properties (e.g., Lipinski's Rule of Five) and is followed by more computationally intensive methods like pharmacophore-based screening and high-throughput molecular docking. researchgate.netbenthamdirect.com

This approach has been successfully applied to quinazoline-based scaffolds. For example, a virtual library of 6-methylquinazolin-4(3H)-one derivatives was built and screened through molecular docking to identify novel binders of BRD9. researchgate.net In another campaign, collaborative virtual screening of multiple proprietary libraries led to the identification of a 2-aryl-4-aminoquinazoline series with potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org These examples highlight how virtual screening and library design, centered on the this compound core, can rapidly identify promising hit compounds for a diverse range of diseases.

Chemoinformatics and Data Analysis for Structure-Activity Landscapes

Chemoinformatics and computational data analysis are indispensable tools for mapping the structure-activity relationship (SAR) landscapes of chemical scaffolds, including that of this compound and its derivatives. These methodologies employ computational techniques to correlate the chemical structure of compounds with their biological activities, thereby guiding the rational design of more potent and selective molecules.

A prominent application of these techniques is seen in the study of 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), which are key targets in diseases related to abnormal gene splicing. nih.gov Researchers have successfully applied ligand-based pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to understand the SAR of these analogs. nih.gov The reliability of the generated 3D-QSAR models was statistically validated, demonstrating their predictive power for novel ligand activities against these kinases. nih.gov

Table 1: Statistical Validation of 3D-QSAR Models for 6-Arylquinazolin-4-Amine Analogs This table summarizes the statistical quality of the 3D-QSAR models developed for predicting the inhibitory activity of 6-arylquinazolin-4-amine derivatives against Clk4 and Dyrk1A kinases. Higher R² and Q² values indicate a more robust and predictive model.

Target Kinase R² (Coefficient of Determination) Q² (Cross-validated R²) Source
Clk4 0.88 0.79 nih.gov

These computational models, combined with molecular docking, provide valuable insights into the binding modes of these inhibitors within the ATP binding domain of the target kinases. The resulting data and contour maps from these analyses help to explain the structure-activity profile of the 6-arylquinazolin-4-amine series, guiding future lead optimization efforts. nih.gov

Similarly, computational approaches have been pivotal in identifying derivatives of the closely related 6-methylquinazolin-4(3H)-one core as novel binders for the bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. cnr.itresearchgate.net In these studies, a virtual library of synthesizable compounds based on the 6-methylquinazolin-4(3H)-one scaffold was created and subjected to molecular docking experiments. researchgate.net By using 3D structure-based pharmacophore models, researchers were able to screen this virtual library and select a small subset of promising compounds for chemical synthesis and biological evaluation. researchgate.netresearchgate.net This chemoinformatics-driven workflow significantly accelerates the discovery process, leading to the identification of compounds that bind to BRD9 in the low micromolar range. researchgate.net

The analysis of SAR landscapes often involves systematic modifications of a core scaffold to observe the impact on biological activity. For instance, in a series of 6-substituted-4-anilinoquinazolines developed as non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), chemoinformatic analysis revealed a distinct SAR profile. nih.gov The study demonstrated how subtle changes to the quinazoline core or the aniline (B41778) substituent could profoundly impact antagonist activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) of 6-Substituted-4-Anilinoquinazoline Analogs as mGlu5 Antagonists This table illustrates how modifications to the 6-position of the quinazoline ring and the 3-position of the aniline ring affect the inhibitory potency (IC₅₀) against mGlu5. The data highlights the sensitivity of the biological activity to small structural changes.

Compound Ref. Quinazoline 6-Position Aniline 3-Position mGlu5 IC₅₀ (µM) Source
4 Bromo Bromo 0.041 nih.gov
1 Bromo Chloro 0.035 nih.gov
5 Bromo Methyl 0.043 nih.gov
31 Methyl Unsubstituted 1.8 nih.gov
32 Methyl Bromo 0.063 nih.gov
33 Methyl Methyl 0.44 nih.gov
34 Methyl Trifluoromethyl >10 nih.gov

Advanced Research Methodologies and Characterization in 6 Methylquinazolin 4 Amine Studies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of 6-Methylquinazolin-4-Amine, offering detailed information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While this compound is a known compound, detailed experimental ¹H NMR and ¹³C NMR spectral data, including specific chemical shifts and coupling constants, are not extensively reported in readily available scientific literature. However, the analysis of related quinazoline (B50416) structures allows for a theoretical interpretation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring system, the methyl group protons, and the amine protons. The aromatic protons would appear in the downfield region, with their splitting patterns revealing their substitution and coupling relationships. The methyl group would present as a singlet, and the amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule, including the methyl carbon and the carbons of the heterocyclic and benzene (B151609) rings.

Mass Spectrometry (MS) Applications (e.g., ESI-MS)

Specific experimental mass spectrometry data for this compound, such as that from Electrospray Ionization-Mass Spectrometry (ESI-MS), is not detailed in the available literature. This technique would typically be used to determine the compound's molecular weight and confirm its elemental composition. In ESI-MS, the analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular mass of 159.19 g/mol .

Infrared (IR) Spectroscopy

Published experimental Infrared (IR) spectroscopy data for this compound is not readily found. Based on its functional groups, the IR spectrum would be expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic ring and methyl group, and C=N and C=C stretching vibrations characteristic of the quinazoline ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is not specified in the reviewed literature. This technique is typically employed to study the electronic transitions within the molecule. The quinazoline core, being an aromatic heterocyclic system, would be expected to exhibit characteristic absorption bands in the UV region, corresponding to π→π* transitions.

Chromatographic Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and essential technique for the separation and purity assessment of quinazoline derivatives. While a specific, detailed HPLC method for this compound is not published, general procedures for related compounds involve reverse-phase chromatography. This method effectively separates the target compound from starting materials, byproducts, and other impurities. The purity is determined by integrating the peak area of the compound in the chromatogram, typically with UV detection at a wavelength where the compound exhibits strong absorbance.

Table 1: Generalized HPLC Parameters for Analysis of Quinazoline Derivatives

Parameter Typical Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with an additive like 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)

| Injection Volume | 10 µL |

X-ray Diffraction Studies for Solid-State Structures

The X-ray data reveals that the quinazoline ring system is essentially planar, a characteristic feature of such aromatic structures. The methyl group at position 6 and the amine group at position 4 lie within this plane. This structural information is invaluable for understanding the molecule's interactions when bound to biological targets, such as proteins.

Table 2: Selected Crystallographic Data for this compound (CWS)

Parameter Value
PDB Ligand ID CWS
Formula C₉H₉N₃
Molecular Weight 159.19 Da
Formal Charge 0
Aromatic Rings 2

| Aromatic Atoms | 10 |

In Vitro Biological Assay Methodologies

In vitro assays are fundamental to the preliminary assessment of the biological effects of this compound derivatives. These laboratory-based tests utilize cultured cells or isolated molecular components to determine the bioactivity of a compound, providing essential data on cytotoxicity, enzyme inhibition, and cellular mechanisms of action.

A primary step in evaluating the potential of this compound derivatives as anticancer agents is to determine their effect on the growth and viability of cancer cells. Cell proliferation and cytotoxicity assays are employed to quantify this impact, with results often expressed as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

The most common method utilized is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance of the dissolved crystals, is directly proportional to the number of living cells. mdpi.com Another similar method is the resazurin (B115843) assay, which is known for its sensitivity and uses a blue indicator dye that is converted to fluorescent pink resorufin (B1680543) by metabolically active cells. mdpi.com

Researchers expose various cancer cell lines to a range of concentrations of the test compound. After a set incubation period (typically 24 to 72 hours), the cell viability is measured. The resulting data is used to generate dose-response curves, from which the IC₅₀ or GI₅₀ value is calculated. This value represents the concentration of the compound required to inhibit cell growth or proliferation by 50%. A lower IC₅₀ value indicates greater potency. Studies on various quinazolinone derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. nih.govresearchgate.net

Cytotoxicity of Quinazoline Derivatives in Various Cancer Cell Lines
Compound TypeCell LineCancer TypeAssay MethodIC₅₀ (µM)Reference
6-Bromo-quinazolin-4(3H)-one derivative (8a)MCF-7Breast CancerMTT15.85 ± 3.32 nih.gov
6-Bromo-quinazolin-4(3H)-one derivative (8a)SW480Colon CancerMTT17.85 ± 0.92 nih.gov
Quinazolin-4(3H)-one hydrazide (3j)MCF-7Breast CancerMTT0.20 ± 0.02 nih.gov
Quinazolin-4(3H)-one hydrazide (3g)A2780Ovarian CancerMTT0.14 ± 0.03 nih.gov
Quinazolinone Schiff Base Copper Complex (Cu-L1)A549Lung CancerMTT/Resazurin1.14 ± 0.02 mdpi.com
Quinazolinone Schiff Base Copper Complex (Cu-L2)MCF-7Breast CancerMTT/Resazurin0.62 ± 0.01 mdpi.com

Many therapeutic agents function by inhibiting the activity of specific enzymes. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease. nih.govresearchgate.net The methodologies for these assays are tailored to the specific enzyme and its substrate.

Generally, these assays involve incubating the enzyme with its substrate in the presence and absence of the inhibitory compound. The rate of the enzymatic reaction is measured, often by monitoring the change in absorbance or fluorescence of a product over time using a spectrophotometer or microplate reader. nih.govbezmialem.edu.tr The concentration of the compound that reduces enzyme activity by 50% is determined as the IC₅₀ value.

Key examples of enzymes targeted by quinazoline derivatives include:

Bromodomain-containing protein 9 (BRD9): Inhibition of BRD9, an epigenetic reader, is a promising strategy in cancer therapy. researchgate.net Assays for BRD9 inhibition often utilize AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This bead-based assay measures the binding of BRD9 to acetylated histones, and a reduction in the signal indicates inhibitory activity. researchgate.netnih.gov

Tyrosinase: This enzyme is involved in melanin (B1238610) production, and its inhibition is relevant in dermatology and for treating hyperpigmentation disorders. Assays typically measure the oxidation of L-DOPA, a substrate of tyrosinase, by monitoring the formation of dopachrome. nih.gov

Urease: Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria. The activity is commonly assessed using the phenol-hypochlorite method. researchgate.net

Other Metabolic Enzymes: Quinazolinone derivatives have also been evaluated against a panel of other enzymes such as α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II) using established spectrophotometric methods. nih.govbezmialem.edu.tr

Beyond general cytotoxicity, it is crucial to understand the mechanism by which a compound induces cell death. Many anticancer agents work by triggering apoptosis (programmed cell death) or by interfering with the cell cycle. nih.govmdpi.com

Apoptosis Assays: Apoptosis is characterized by specific morphological and biochemical changes, such as membrane alterations and caspase activation. sigmaaldrich.com A widely used method to detect apoptosis is the Annexin V/Propidium (B1200493) Iodide (PI) assay, analyzed via flow cytometry. nih.govnih.gov

Methodology: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late-stage apoptotic or necrotic cells. By staining treated cells with both Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+). nih.gov

Cell Cycle Analysis: Compounds can exert their antiproliferative effects by causing cells to arrest at specific phases of the cell cycle, preventing them from dividing. The distribution of cells in different phases (G0/G1, S, and G2/M) is most commonly analyzed by flow cytometry. nih.gov

Methodology: Cells are treated with the compound, harvested, and fixed (often with ethanol) to permeabilize their membranes. expertcytometry.com They are then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI. labome.com The fluorescence intensity of individual cells is measured by a flow cytometer. Since the DNA content doubles as cells progress from the G1 to the G2/M phase, the fluorescence intensity directly correlates with the cell cycle phase. nih.gov An accumulation of cells in a particular phase (e.g., G2/M) compared to an untreated control population indicates cell cycle arrest. mdpi.com Studies have shown that certain quinazoline derivatives can induce cell cycle arrest at the G2/M or S phase in cancer cells. mdpi.comresearchgate.net

Preclinical In Vivo Models and Evaluation

Following promising in vitro results, the efficacy of this compound derivatives must be evaluated in living organisms. Preclinical in vivo models, typically involving mice, are essential for assessing a compound's antitumor activity in a complex biological system. nih.gov

The most common approach is the use of xenograft models. mdpi.commdpi.com

Methodology: Human cancer cells, from the same lines used in in vitro assays, are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors grow to a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound, while the control group receives a vehicle solution. Key parameters are monitored over a period of several weeks: mdpi.com

Tumor Volume: The size of the tumors is measured regularly (e.g., twice a week) with calipers.

Tumor Weight: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Body Weight: The body weight of the mice is monitored as an indicator of the compound's general toxicity. Significant weight loss can suggest adverse side effects.

The in vivo antitumor evaluation of a novel quinazoline derivative, compound 18, in a gastric cancer xenograft model demonstrated a significant decrease in average tumor volume and weight without affecting the body weight of the mice. mdpi.com Similarly, a 4-hydroxyquinazoline (B93491) derivative, compound B1, showed significant tumor growth suppression in an HCT-15 nude mouse xenograft model. mdpi.com These studies validate the therapeutic potential observed in vitro and are a critical step in the drug development process.

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents Based on the 6-Methylquinazolin-4-Amine Scaffold

The versatility of the quinazoline (B50416) ring system allows for extensive chemical modification, making it an ideal scaffold for the development of new therapeutic agents. nih.gov Synthetic chemists have successfully created libraries of quinazoline derivatives by attaching various active groups to the core structure, leading to a wide range of biological activities. nih.gov Future efforts will likely focus on synthesizing novel derivatives of this compound to target a broader spectrum of diseases.

Research has already demonstrated the potential of quinazoline derivatives in several therapeutic areas:

Anticancer Agents: Numerous quinazoline derivatives have been investigated for their anticancer properties. nih.govmdpi.com For instance, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and showed potent activity against various cancer cell lines. mdpi.com Another study focused on designing 6-nitro-4-substituted quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The development of new derivatives from the this compound core could lead to more selective and potent anticancer drugs, potentially overcoming existing drug resistance mechanisms. nih.gov

Antiviral Agents: The emergence of novel viral threats necessitates the development of new antiviral drugs. nih.gov A notable study identified N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine as a hit compound for inhibiting MERS-CoV infection. nih.gov Optimization of this lead compound resulted in a derivative with high inhibitory effect and no cytotoxicity. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing inhibitors of other coronaviruses and viral pathogens.

Other Therapeutic Areas: The biological activities of quinazolines extend beyond cancer and virology. Derivatives have shown promise as anti-inflammatory, antibacterial, antifungal, and anti-tubercular agents. mdpi.com For example, N-(4-fluorophenyl)quinazolin-4-amine was identified as a potent anti-inflammatory agent. mdpi.com Future research will involve the rational design and synthesis of this compound analogues to explore their efficacy in these and other disease areas.

Table 1: Examples of Bioactive Quinazoline Derivatives
Compound ClassTherapeutic Target/AreaKey FindingsReference
4-Anilino-6-aminoquinazoline derivativesAnti-MERS-CoVCompound 20 showed high inhibitory effect (IC50 = 0.157 μM) with no cytotoxicity. nih.gov
6-Nitro-4-substituted quinazoline derivativesAnticancer (EGFR Inhibition)Designed as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov
N-(4-fluorophenyl)quinazolin-4-amineAnti-inflammatoryIdentified as a potent compound with high anti-inflammatory activity. mdpi.com
Novel Quinazoline Derivatives 6-19AnticancerCompound 18 exhibited nanomolar level inhibitory activity against MGC-803 cells (IC50 = 0.85 μM). nih.gov

Exploration of New Biological Targets and Mechanisms

A critical aspect of future research is the identification of novel biological targets for compounds derived from the this compound scaffold. Understanding the mechanism of action is paramount for optimizing drug efficacy and safety.

A significant breakthrough has been the identification of compounds based on the closely related 6-methylquinazolin-4(3H)-one core as novel binders of bromodomain-containing protein 9 (BRD9), an epigenetic reader. researchgate.net Targeting BRD9 is a promising strategy for developing new anticancer agents, as it plays a role in chromatin remodeling and gene expression. researchgate.net This discovery opens a new avenue for designing this compound derivatives as epigenetic modulators.

Future research will focus on:

Target Identification: Employing techniques like inverse virtual screening and proteomic analysis to identify the specific cellular proteins that interact with this compound derivatives. researchgate.net

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by these compounds to understand how they exert their therapeutic effects.

Broadening the Scope: Investigating targets beyond the well-established ones like EGFR. nih.gov For example, some quinazoline derivatives have been identified as inhibitors of glycogen (B147801) synthase kinase (GSK-3), indicating potential applications in metabolic or neurological disorders. mdpi.com

Integration with Emerging Drug Discovery Technologies

The drug discovery and development process is being revolutionized by new technologies that can accelerate the identification and optimization of lead compounds. The future of research on this compound will be heavily influenced by these innovations. cell4pharma.com

Computational and In Silico Methods: The use of computational techniques is central to modern drug design. researchgate.net Molecular docking and 3D structure-based pharmacophore modeling can be used to screen virtual libraries of this compound derivatives against specific biological targets, predicting their binding affinity and mode of interaction. nih.govresearchgate.net This in silico approach allows for the rational design of more potent and selective molecules before committing to chemical synthesis. researchgate.net

High-Throughput Screening (HTS): HTS platforms enable the rapid testing of thousands of compounds for biological activity. nih.govcell4pharma.com Screening libraries of this compound derivatives against various cell lines or protein targets can quickly identify promising hit compounds for further development. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning models are increasingly being used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govcell4pharma.com Integrating these models into the design process can help prioritize compounds with favorable drug-like properties, reducing the likelihood of late-stage failures. cell4pharma.com

Table 2: Emerging Technologies in Quinazoline Drug Discovery
TechnologyApplicationExample/Potential ImpactReference
Inverse Virtual Screening (IVS)Biological target predictionIdentified BRD9 as a target for 6-methylquinazolin-4(3H)-one derivatives. researchgate.net
High Content Screening (HCS)Phenotypic screening for antiviral activityUsed to identify quinazoline-based inhibitors of MERS-CoV. nih.gov
Machine Learning (ML)Predictive ADME/toxicologyCan streamline candidate selection by predicting physicochemical properties and drug likeness. nih.govcell4pharma.com
Organ-on-a-Chip (OOC)Advanced safety and efficacy testingProvides more accurate data on human physiological responses compared to traditional models. cell4pharma.com

Sustainable Synthetic Routes and Green Chemistry Advancements

As the pharmaceutical industry moves towards more environmentally responsible practices, the development of sustainable and green synthetic methods for producing this compound and its derivatives is a key priority. researchgate.net Traditional methods for synthesizing the quinazoline core often require harsh reaction conditions, hazardous chemicals, and metal catalysts. mdpi.commdpi.com

Recent advancements in green chemistry offer promising alternatives:

Metal-Free Synthesis: Researchers have developed transition-metal-free approaches for the synthesis of quinazolines, which avoids the use of expensive and potentially toxic metal catalysts. mdpi.comrsc.org One such method involves a four-component procedure using simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often eliminates the need for organic solvents, providing a clean and eco-friendly alternative. nih.govmagnusconferences.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. mdpi.com This approach enhances efficiency, reduces waste, and lowers solvent usage, making it an attractive strategy for building libraries of quinazoline derivatives. mdpi.com

Green Catalysts and Solvents: The use of biodegradable catalysts, such as molecular iodine or magnetic ionic liquids, and environmentally benign solvents like water or ethanol, is being explored to reduce the ecological footprint of quinazoline synthesis. nih.govmdpi.commagnusconferences.com Chemoenzymatic processes, which use enzymes as catalysts under mild conditions, represent another promising green methodology. mdpi.com

Future research will focus on adapting these green principles to develop scalable, cost-effective, and environmentally friendly manufacturing processes for this compound-based pharmaceuticals. researchgate.netmagnusconferences.com

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-methylquinazolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer:
this compound can be synthesized via cyclization of 2-aminobenzamide derivatives. For example, electrochemical methods using aluminum/carbon electrodes and acetic acid as an electrolyte enable oxidative cyclization at room temperature, avoiding high temperatures and transition metals . Traditional routes involve coupling 2-aminobenzamides with substituted benzyl chlorides at elevated temperatures (e.g., 150°C) under microwave conditions, but these may require Pd catalysts for Suzuki-Miyaura cross-coupling . Yield optimization depends on solvent choice (DMF or EtOAc), stoichiometry of amines, and purification via silica gel chromatography with gradient elution (e.g., 5→65% EtOAc in hexanes) .

Advanced: How can computational modeling resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., kinase inhibition vs. off-target effects) can be addressed using molecular docking (e.g., AutoDock Vina) to compare binding affinities across derivatives. For instance, substituents at the 6-position (e.g., benzo[d][1,3]dioxol-5-yl) may enhance selectivity for CDC2-like kinases by forming hydrogen bonds with catalytic lysine residues . Density Functional Theory (DFT) calculations can further predict electronic effects of methyl groups on quinazoline ring stability, correlating with experimental IC50 values .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:
Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substitution patterns (e.g., δ 4.97 ppm for methylene protons in N-alkylated derivatives) .
  • HRMS (ESI) : For exact mass verification (e.g., m/z 362.0957 [M+H]<sup>+</sup> for benzo[d][1,3]dioxol-5-yl derivatives) .
  • LCMS : Purity assessment using gradients (e.g., 4→100% acetonitrile with 0.025% TFA) and retention time consistency .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved pharmacokinetic properties?

Methodological Answer:
SAR strategies include:

  • Substitution at Position 6 : Introducing electron-withdrawing groups (e.g., Br) enhances metabolic stability by reducing CYP450 oxidation .
  • N-Alkylation : Modifying the 4-amine with pyridin-2-ylmethyl groups improves solubility via hydrogen bonding with morpholine moieties .
  • Ring Functionalization : Adding imidazo[1,2-a]pyridine at position 6 increases lipophilicity, enhancing blood-brain barrier penetration (logP >2.5 predicted via ChemAxon) .

Basic: What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Methodological Answer:
Key challenges include:

  • Byproduct Formation : High-temperature methods may generate quinazolinone impurities. Electrochemical methods reduce side reactions by avoiding thermal degradation .
  • Purification Complexity : Gradient chromatography (e.g., 15→75% EtOAc in hexanes) is labor-intensive. Recrystallization in ethanol/water mixtures offers scalable alternatives .

Advanced: How do nitro-group intermediates influence the synthesis of this compound, and what reduction protocols are optimal?

Methodological Answer:
6-Nitroquinazolin-4-amine intermediates (e.g., from 2-amino-5-nitrobenzonitrile) require selective reduction. Catalytic hydrogenation (H2/Pd-C in EtOH) at 60°C achieves >95% conversion to the amine without over-reducing the quinazoline core . Alternative methods like Na2S2O4 in aqueous THF are cost-effective but may require pH control (pH 7–8) to prevent desulfurization .

Basic: What biological targets are associated with this compound derivatives, and how are assays designed to evaluate potency?

Methodological Answer:
Common targets include:

  • Kinases : CDC2-like kinases (CLK1/4) are assessed via radioactive <sup>33</sup>P-ATP assays, with IC50 values calculated using GraphPad Prism .
  • Anticancer Activity : MTT assays against HeLa or MCF-7 cells (72-hour exposure) measure viability, with EC50 determined via nonlinear regression .

Advanced: How can electrochemical synthesis methods overcome limitations of traditional routes for this compound production?

Methodological Answer:
Electrochemical methods (e.g., undivided cell with Al/C electrodes) enable:

  • Mild Conditions : Room-temperature reactions avoid thermal decomposition, improving yields (>80%) compared to microwave-assisted routes (50–60%) .
  • Green Chemistry : Acetic acid as a biodegradable electrolyte reduces waste vs. transition-metal catalysts .

Basic: What spectroscopic signatures distinguish this compound from its quinazolinone analogs?

Methodological Answer:

  • IR Spectroscopy : The amine N-H stretch (3350–3450 cm<sup>−1</sup>) is absent in quinazolinones, which show C=O stretches (~1680 cm<sup>−1</sup>) .
  • UV-Vis : Quinazolin-4-amine exhibits λmax at 270 nm (π→π* transition), while quinazolinones absorb at 310–320 nm due to n→π* transitions .

Advanced: How can fragment-based drug design (FBDD) optimize this compound derivatives for selective kinase inhibition?

Methodological Answer:
FBDD strategies include:

  • Core Fragment Expansion : Adding morpholinopropyl groups at position 7 enhances hydrophobic interactions with kinase back pockets (e.g., CLK1) .
  • Linker Optimization : Ethylenediamine linkers improve solubility and reduce hERG liability (predicted via QikProp) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.